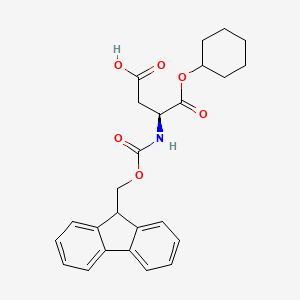

Fmoc-L-aspartic acid b-cyclohexyl ester

Description

Fmoc-L-aspartic acid β-cyclohexyl ester (C₂₃H₂₅NO₆, MW 411.45 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected aspartic acid derivative with a cyclohexyl ester group on the β-carboxylic acid. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling steps . The β-cyclohexyl ester group enhances steric protection of the carboxyl side chain, improving stability under basic conditions (e.g., piperidine-mediated Fmoc deprotection) compared to less bulky esters like benzyl or allyl . While the tert-butyl ester (OtBu) variant is more commonly used due to its acid-labile properties , the cyclohexyl ester offers distinct solubility advantages in nonpolar solvents (e.g., dichloromethane, DMF) and may resist premature deprotection in acidic environments .

Properties

IUPAC Name |

(3S)-4-cyclohexyloxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6/c27-23(28)14-22(24(29)32-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFLBISPKPBCRU-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Fmoc-L-aspartic acid β-cyclohexyl ester is extensively used in:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

Chemical Biology: It is used in the study of enzyme mechanisms and inhibitor design.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: It is utilized in the production of bioactive compounds and materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a synthetic intermediate in peptide synthesis. The Fmoc group protects the amino group during synthesis, and its removal allows for the formation of peptide bonds. The β-cyclohexyl ester group enhances the stability and solubility of the compound, facilitating its use in various chemical reactions.

Molecular Targets and Pathways Involved:

Peptide Synthesis Pathways: The compound is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Enzyme Inhibition: It can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing biological processes.

Comparison with Similar Compounds

Fmoc-L-Aspartic Acid β-tert-Butyl Ester (OtBu)

- Structure : β-carboxyl protected by tert-butyl.

- Key Properties :

- Applications: Standard building block for SPPS due to efficient deprotection . Used in self-assembly studies, forming rod-like nanostructures .

Fmoc-L-Aspartic Acid β-Allyl Ester (OAll)

Fmoc-L-Aspartic Acid β-Benzyl Ester (OBzl)

Fmoc-Asp(ODmab)-OH

- Structure: β-carboxyl protected by 4-[N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino]benzyl (Dmab).

- Key Properties :

- Applications :

Comparative Analysis

Table 1: Key Properties of Fmoc-L-Aspartic Acid Esters

Stability and Deprotection Efficiency

- Cyclohexyl vs. tert-Butyl : The cyclohexyl ester demonstrates superior stability under acidic conditions (e.g., 20% TFA) compared to the tert-butyl ester, which is fully cleaved within 2 hours . However, OtBu remains preferred for standard SPPS due to its reliable deprotection kinetics .

- Allyl vs. Benzyl : Allyl esters enable selective deprotection without disrupting acid-sensitive groups, whereas benzyl esters require harsher conditions incompatible with Fmoc strategies .

Self-Assembly Behavior

- Fmoc-Asp(OtBu)-OH forms rod-like structures under all tested conditions (pH 3–10, 25–60°C) .

Preparation Methods

Transesterification Strategies

Early synthetic approaches adapted tert-butyl ester methodologies for cyclohexyl analog production. A 2013 patent detailed a copper-mediated process where L-aspartic acid reacts with cyclohexanol under acidic catalysis, followed by Fmoc protection (Fig. 1):

Reaction Scheme

This method achieved 58–72% yields but required stringent pH control (8–9) during Fmoc coupling to prevent racemization. Comparative studies showed that substituting tert-butyl acetate with cyclohexanol increased reaction times from 12 to 24 hours due to reduced nucleophilicity.

Direct Esterification Using Carbodiimide Couplers

A 2017 study demonstrated the use of BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) for on-resin esterification of pre-protected Fmoc-Asp-OH:

Procedure

-

Load Fmoc-Asp-OAll resin (All = allyl)

-

Deprotect All group with Pd(PPh3)4/N-methylhydrazine

-

Couple cyclohexanol (5 eq) using BOP (2.5 eq) and DIPEA (5 eq) in DMF

This method achieved 68% crude yield but required HPLC purification to remove aspartimide byproducts (15–20%).

Solid-Phase Peptide Synthesis (SPPS) Approaches

On-Resin Cyclohexyl Ester Formation

Modern SPPS protocols integrate cyclohexyl esterification directly during chain assembly. A 2020 study reported using Fmoc-Asp(CSY)-OH (CSY = cyclohexylsulfanyl) as a stable precursor, which undergoes selective deprotection with N-chlorosuccinimide (NCS) post-synthesis:

Key Data

| Parameter | Value |

|---|---|

| Coupling efficiency | 98% (Kaiser test) |

| Deprotection time | 5 minutes (NCS in CH3CN/H2O) |

| Aspartimide formation | <1% (HPLC analysis) |

This approach enabled the synthesis of a 32-mer peptide containing four aspartic acid residues with 92% purity.

Side Chain Modification via FeCl3 Catalysis

FeCl3-mediated esterification (2017) provided a cost-effective alternative, leveraging iron’s Lewis acidity to activate aspartic acid’s β-carboxyl group:

Optimized Conditions

-

Solvent: Dichloromethane (DCM)

-

Catalyst: FeCl3 (1.5 eq)

-

Temperature: 25°C

-

Yield: 82% (isolated)

Kinetic studies revealed complete conversion within 20 minutes (HPLC monitoring), with no detectable aspartimide formation at pH <4.

Catalytic Methods and Metal-Mediated Strategies

Copper Complexation-Decopperation

Patent CN103232370A described a copper-assisted method applicable to cyclohexyl esters:

-

Form Cu[L-Asp(β-Ocyclohexyl)]x complex (x=1–2)

-

Decoordinate using Na2EDTA (pH 8–9)

-

Fmoc-protect with Fmoc-OSu

Advantages

-

Eliminates racemization (<2% by polarimetry)

-

Scalable to kilogram batches

Limitations

Recent Advances in Protecting Group Chemistry

CSY (Cyclohexylsulfanyl) Protection

The CSY group (Fig. 2) revolutionized aspartic acid protection by combining ester stability with radical-mediated deprotection:

Deprotection Mechanism

This method achieved quantitative deprotection in 5 minutes without affecting Cys(S-tBu) residues, making it ideal for complex peptides.

Analytical Characterization Techniques

HPLC Monitoring

Critical for detecting aspartimide byproducts (Table 1):

Table 1: HPLC Retention Times

| Compound | tR (min) | Column |

|---|---|---|

| Fmoc-Asp(β-Ocyclohexyl) | 8.2 | C18, 5μm |

| Aspartimide derivative | 9.5 | C18, 5μm |

| Deprotected Fmoc-Asp-OH | 6.8 | C18, 5μm |

Method validation showed <5% relative standard deviation across triplicate runs.

Challenges in Synthesis and Stability Considerations

Aspartimide Formation Pathways

The β-ester group’s proximity to the backbone amide creates a six-membered transition state prone to cyclization under basic conditions:

Studies demonstrated that 20% piperidine in DMF induces 35% aspartimide within 1 hour for tert-butyl esters vs. <5% for cyclohexyl analogs.

Applications in Peptide Chemistry

Q & A

Basic: What is the role of the β-cyclohexyl ester protecting group in Fmoc-L-aspartic acid derivatives during solid-phase peptide synthesis (SPPS)?

The β-cyclohexyl ester protects the aspartic acid side chain carboxyl group during SPPS, preventing unwanted side reactions (e.g., nucleophilic attack during coupling). Compared to tert-butyl (OtBu) or benzyl (OBzl) esters, cyclohexyl esters offer distinct deprotection kinetics. For instance, tert-butyl esters are cleaved under acidic conditions (e.g., TFA), while benzyl esters require hydrogenolysis. Cyclohexyl esters may provide intermediate stability, balancing resistance to mild acids and compatibility with orthogonal protection strategies .

Basic: What synthetic methodologies are employed to prepare Fmoc-L-aspartic acid β-cyclohexyl ester?

Synthesis typically involves:

Reduction and Functionalization : Starting from Fmoc-L-aspartic acid β-tert-butyl ester, reduction of the tert-butyl group to an alcohol intermediate .

Oxidation and Reductive Amination : Parikh-Doering oxidation converts the alcohol to an aldehyde, followed by reductive amination with glycine derivatives to introduce the cyclohexyl ester .

Activation and Coupling : Use of activating agents like HOBt (1-hydroxybenzotriazole) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF ensures efficient coupling during SPPS .

Advanced: How can researchers mitigate aspartimide formation during SPPS using β-cyclohexyl ester-protected aspartic acid?

Aspartimide formation (a common side reaction) is minimized by:

- Steric Hindrance : The bulky cyclohexyl group reduces intramolecular cyclization.

- Optimized Deprotection : Controlled acidic conditions (e.g., 20% piperidine in DMF) prevent premature ester cleavage.

- Additives : Incorporating 0.1 M HOBt during Fmoc removal reduces base-induced side reactions .

Advanced: What analytical techniques are critical for assessing the purity and enantiomeric integrity of this compound?

Data Contradiction: How should discrepancies in reported physical properties (e.g., solubility, melting point) be addressed?

Discrepancies arise from variations in crystallization conditions or analytical methods. For example:

- Solubility : Reported as soluble in methanol and water in , but DMF is preferred for SPPS .

- Melting Point : The Boc-protected analog melts at 93–95°C , while Fmoc-OtBu derivatives show higher melting points (195–200°C) due to crystallinity differences . Researchers should validate conditions using in-house standards.

Advanced: How can coupling efficiency be optimized for β-cyclohexyl ester derivatives in challenging peptide sequences?

- Activation Strategy : Use 10 eq PyBOP/HOBt with 7.5 eq N-methylmorpholine in DMF .

- Temperature Control : Perform couplings at 0–4°C to minimize racemization .

- Double Coupling : Repeat coupling steps for sterically hindered residues.

Advanced: What are the stability considerations for long-term storage of this compound?

- Storage Conditions : Store at +4°C in anhydrous DMF or under nitrogen to prevent hydrolysis .

- Degradation Pathways : Cyclohexyl esters are more hydrolytically stable than benzyl esters but less stable than tert-butyl esters under acidic conditions .

Advanced: How does the β-cyclohexyl ester compare to other esters in preventing ester migration or β-elimination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.